
6-methyl-2-(pyridin-2-yl)-N-(p-tolyl)quinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-2-(pyridin-2-yl)-N-(p-tolyl)quinoline-4-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as PTMQ and is a derivative of quinoline, a heterocyclic compound that is widely used in medicinal chemistry. In
Wissenschaftliche Forschungsanwendungen
Novel Inhibitors and Kinase Activity
Research has identified novel 3-quinoline carboxamides as potent and selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, highlighting the role of quinoline carboxamides in exploring ATM inhibition in vivo and their potential in disease models related to DNA damage response mechanisms (Degorce et al., 2016).
Anion Recognition and Sensing
The study by Dorazco-González et al. (2010) and subsequent research (2014) showcase the capability of dicationic pyridine-2,6-dicarboxamide receptors and their derivatives to bind anions selectively and strongly in solution, suggesting applications in anion sensing and the development of novel sensory materials (Dorazco‐González et al., 2010); (Dorazco‐González et al., 2014).
Cytotoxic Activity and Anticancer Research
Several studies have focused on synthesizing and evaluating the cytotoxic activities of quinoline derivatives. For instance, Tsotinis et al. (2005) described the synthesis of pyrrolo[2,3-f]quinolines with significant cytotoxicity against tumor cell lines, suggesting their potential in anticancer drug development (Tsotinis et al., 2005).
Antibacterial and Antimicrobial Studies
The synthesis of novel quinoline derivatives and their evaluation for antibacterial and antimicrobial activities indicate the potential use of these compounds in developing new antimicrobial agents. Joshi et al. (2011) synthesized a series of quinoline derivatives demonstrating significant antibacterial activity, highlighting the relevance of such compounds in addressing microbial resistance (Joshi et al., 2011).
Chemosensory Applications
A study by Park et al. (2015) developed a chemosensor based on a quinoline derivative for detecting Zn2+ concentrations in living cells and aqueous solutions, illustrating the potential of quinoline compounds in environmental monitoring and biomedical diagnostics (Park et al., 2015).
Eigenschaften
IUPAC Name |
6-methyl-N-(4-methylphenyl)-2-pyridin-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O/c1-15-6-9-17(10-7-15)25-23(27)19-14-22(21-5-3-4-12-24-21)26-20-11-8-16(2)13-18(19)20/h3-14H,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVOTEOQBWBUDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=C2C=C(C=C3)C)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-2-(pyridin-2-yl)-N-(p-tolyl)quinoline-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






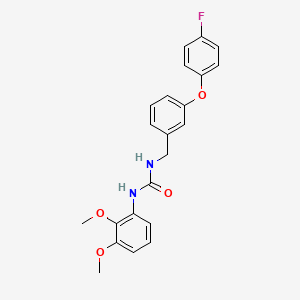
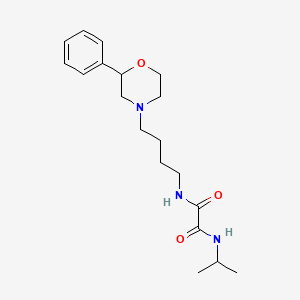
![N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2913880.png)
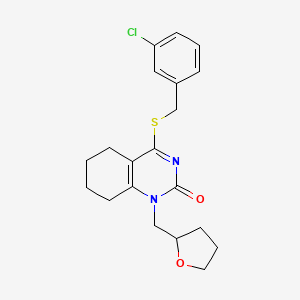
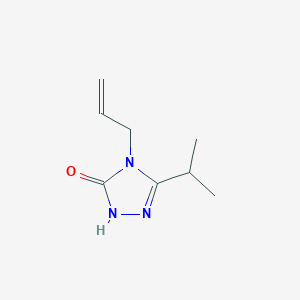

![1-[(3-Chlorophenyl)methyl]-3-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]imidazolidine-2,4,5-trione](/img/structure/B2913885.png)
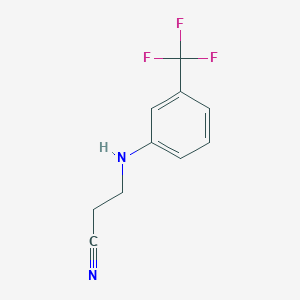
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-propyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2913888.png)